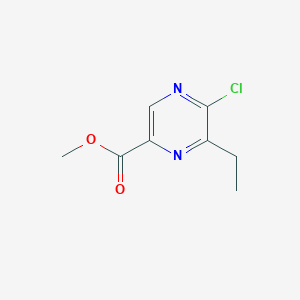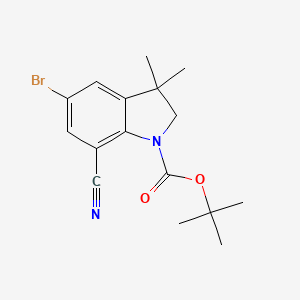![molecular formula C12H8IN3 B13041918 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13041918.png)
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a unique structure combining a pyridine ring and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the conjugate addition of an enamine to an alkynone followed by a thermal cyclodehydration . This method allows for the efficient construction of the pyrrolo[2,3-C]pyridine scaffold.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:
Substitution: Halogenation and other substitution reactions can be performed on the pyridine ring to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Substitution: Halogenation can be achieved using reagents like iodine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Substitution: Introduction of various functional groups on the pyridine ring, leading to derivatives with potentially enhanced biological activities.
Applications De Recherche Scientifique
1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activities and potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. For example, it may act as an inhibitor of certain kinases or other enzymes involved in disease pathways .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]pyridine Derivatives: These compounds share a similar fused bicyclic structure and exhibit a broad range of biological activities, including anticancer and antimicrobial properties.
Thiazolo[4,5-b]pyridines: These compounds also feature a fused heterocyclic system and are known for their pharmacological activities, such as antioxidant and anti-inflammatory effects.
Uniqueness: 1-(5-Iodopyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine stands out due to its specific iodine substitution on the pyridine ring, which can enhance its reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C12H8IN3 |
|---|---|
Poids moléculaire |
321.12 g/mol |
Nom IUPAC |
1-(5-iodopyridin-2-yl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C12H8IN3/c13-10-1-2-12(15-7-10)16-6-4-9-3-5-14-8-11(9)16/h1-8H |
Clé InChI |
LTSUSAAUZPHGJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1I)N2C=CC3=C2C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



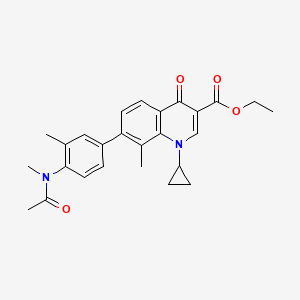

![7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13041843.png)
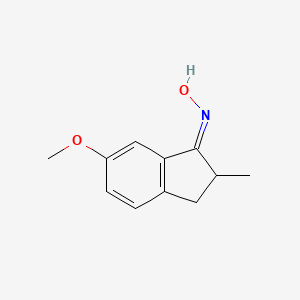
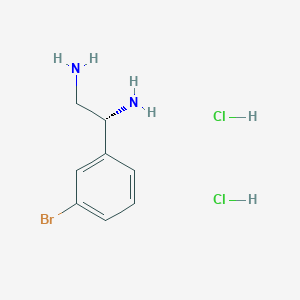
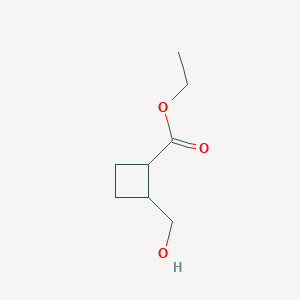

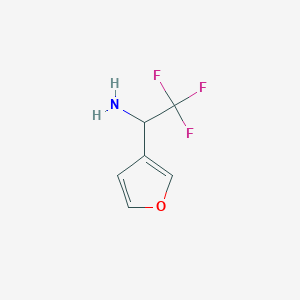
![ethyl 4-bromo-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B13041887.png)
